Phthalocyanatodichlorosilane

Descripción

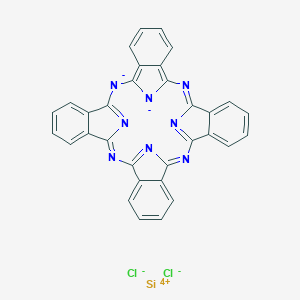

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHSPVIOKFLGPK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cl2N8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014816 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19333-10-9 | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalocyanatodichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Phthalocyanatodichlorosilane

Advanced Synthetic Strategies for Phthalocyanatodichlorosilane

The creation of this compound, a hexacoordinate silicon complex, relies on precise chemical strategies. rsc.org These methods are designed to construct the large, planar phthalocyanine (B1677752) (Pc) macrocycle around a central silicon atom. The silicon atom is unique in that it allows for two additional axial bonds, which can be tailored to modify the molecule's properties. rsc.org

Direct Synthesis Approaches to this compound

The most common method for synthesizing this compound (SiPcCl₂) is through direct, one-step synthesis. nih.govrsc.org This approach typically involves the high-temperature reaction of a suitable phthalocyanine precursor with a silicon source that also provides the chloro ligands.

A frequently used precursor is 1,3-diiminoisoindoline (B1677754) (DII). In a representative synthesis, a mixture of 1,3-diiminoisoindoline, silicon tetrachloride (SiCl₄), and a high-boiling solvent such as quinoline (B57606) is heated to reflux. gwdg.de The solution is maintained at approximately 200°C for about an hour to facilitate the reaction. gwdg.de Another early method involved reacting phthalonitrile (B49051) with hexachlorodisiloxane (B76772) in refluxing quinoline. rsc.org

These direct methods leverage the silicon source to act as a template around which four precursor units cyclize, forming the stable phthalocyanine macrocycle with two chlorine atoms attached to the central silicon. rsc.orgnih.gov

Table 1: Direct Synthesis Methods for this compound

| Precursor | Silicon Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 1,3-Diiminoisoindoline | SiCl₄ | Quinoline | Reflux, ~200°C, 1h | gwdg.de |

| Phthalonitrile | Hexachlorodisiloxane | Quinoline | Reflux | rsc.org |

| Phthalimide | SiCl₄, ZrCl₄, Urea (B33335) | - | Heat, 3h | rsc.org |

Stepwise Condensation Reactions for Silicon-Phthalocyanine Formation

Stepwise approaches offer greater control over the final structure, particularly for creating unsymmetrically substituted phthalocyanines. These methods involve the initial synthesis of a phthalocyanine macrocycle, which is subsequently metalated with a silicon-containing reagent.

One strategy begins with the synthesis of substituted phthalonitrile precursors. rsc.org These precursors can be converted into their corresponding 1,3-diiminoisoindoline (DII) derivatives. The condensation of these DII derivatives then leads to the formation of the macrocycle. rsc.org For unsymmetrical products, two different phthalonitriles can be condensed together. rsc.org

Following the formation of the metal-free phthalocyanine ring (H₂Pc), a direct insertion of the silicon atom can be performed. rsc.org This is achieved by reacting the pre-formed macrocycle with a reagent like trichlorosilane (B8805176) (HSiCl₃) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method is particularly useful for creating silicon phthalocyanines with specific peripheral functional groups, where the axial chlorides are often replaced by hydroxyl or siloxy groups during purification. rsc.org

Template-Directed Synthetic Routes for Macrocyclic Phthalocyanine Systems

Template-directed synthesis is a foundational concept in the formation of phthalocyanine macrocycles. rsc.org In this process, a central atom or ion organizes the precursor molecules spatially, guiding them to form the desired cyclic product over other potential reaction pathways. nih.gov

For this compound, the silicon precursor (e.g., SiCl₄ or hexachlorodisilane) acts as the template. rsc.orgnih.gov The reaction involves the cyclotetramerization of four phthalonitrile units, guided by the silicon precursor. rsc.org This template method is the most common synthetic approach for metal and metalloid phthalocyanines. rsc.org The use of a compound with a direct element-element bond, such as hexachlorodisilane (B81481) (Si₂Cl₆), as a template has also been explored, leading to the novel formation of cofacial phthalocyanine dimers with a direct Si-Si linkage. nih.gov

Functionalization and Derivatization of the Phthalocyanine Macrocycle

A key advantage of silicon phthalocyanines is the ability to functionalize the molecule at two distinct locations: the axial positions on the central silicon atom and the peripheral positions on the outer benzene (B151609) rings of the macrocycle. rsc.orgacs.org This dual handle for modification allows for extensive fine-tuning of the molecule's physical and electronic properties. acs.org

Axial Ligand Modification Strategies of Silicon-Phthalocyanines

The two chlorine atoms in this compound are reactive and can be readily substituted, making SiPcCl₂ a crucial building block for a vast range of derivatives. rsc.org This axial functionalization is a primary strategy for altering the molecule's solubility and intermolecular stacking without significantly changing its fundamental electronic properties. researchgate.net

The dichloro derivative can be converted to the dihydroxy compound, SiPc(OH)₂, which serves as another key intermediate. rsc.org From these two precursors, a wide variety of axial ligands can be introduced. For example, reactions with alcohols or phenols can introduce new alkoxy or phenoxy groups. researchgate.netmdpi.com A specific synthesis involves reacting SiPc(OH)₂ with tri-n-hexylchlorosilane in pyridine (B92270) to yield a silicon phthalocyanine with bulky trihexylsiloxy groups, SiPc[OSi(n-C₆H₁₃)₃]₂. utexas.edu This type of modification is often used to increase solubility in common organic solvents like THF, chloroform, and DMSO. mdpi.com

Table 2: Examples of Axial Ligand Substitution Reactions

| Starting Material | Reagent | Product | Purpose | Reference |

|---|---|---|---|---|

| SiPcCl₂ | Water/Base | SiPc(OH)₂ | Intermediate for further functionalization | rsc.org |

| SiPcCl₂ | 4-hydroxy-3-methoxy benzaldehyde (B42025) derivative | Axially substituted SiPc | Increase solubility in organic solvents | mdpi.com |

Peripheral Substituent Effects on Reactivity and Properties of Phthalocyanine Derivatives

Modifying the periphery of the phthalocyanine ring—the four benzene rings that form the macrocycle—is another powerful tool for tuning the molecule's characteristics. Introducing substituents can alter solubility, aggregation behavior, and electronic properties. mdpi.com

These modifications can be achieved in two main ways: by using already substituted precursors (like a substituted phthalonitrile) before the macrocycle is formed, or by direct chemical reaction on the aromatic rings of the pre-formed SiPcCl₂. rsc.orgrsc.org For instance, peripherally adding electron-withdrawing groups like thiadiazole has been shown to influence the photophysical and photochemical parameters of the resulting phthalocyanine complexes. researchgate.net

Symmetrically substituted silicon phthalocyanines are typically synthesized from substituted phthalonitrile precursors. rsc.org Unsymmetrical substitution can be achieved by condensing two different types of phthalonitriles. rsc.org These peripheral modifications are critical for developing materials with tailored properties for applications in electronics and photodynamic therapy. researchgate.netresearchgate.net

The primary route for synthesizing this compound (SiPcCl₂) involves the reaction of silicon tetrachloride (SiCl₄) with phthalonitrile in a high-boiling solvent like quinoline. researchgate.netgoogle.com This method, however, often results in low yields. researchgate.net Alternative approaches have been explored to improve efficiency.

One notable method involves the reaction of 1,3-diiminoisoindoline with silicon tetrachloride. dergipark.org.tr Another established pathway starts from phthalimide, which is first converted to 1,3-diiminoisoindoline and then reacted with SiCl₄. rsc.org The choice of precursors and reaction conditions significantly impacts the yield and purity of the final product. For instance, using substituted phthalonitriles allows for the synthesis of peripherally functionalized SiPcCl₂ derivatives. rsc.org

The reaction mechanism is believed to involve the coordination of the phthalonitrile nitrogen atoms to the silicon center, followed by a cyclotetramerization reaction. The high temperature required for this process facilitates the formation of the stable phthalocyanine macrocycle.

| Precursor | Reagents and Conditions | Product | Reference |

| Phthalonitrile | SiCl₄, Quinoline, >200 °C, 2 h | This compound | rsc.org |

| Phthalimide | i) conc. NH₄OH, 24h, r.t.; ii) SiCl₄, dry quinoline, dry 1,2-dichlorobenzene, 205 °C, 5 min | This compound | rsc.org |

| 1,3-Diiminoisoindoline | SiCl₄, dry quinoline, reflux (219 °C), 30 min | This compound | rsc.org |

Post-Synthetic Modification Techniques for this compound

The axial chlorine atoms in this compound are reactive and can be readily substituted, allowing for a wide range of post-synthetic modifications. rsc.org These modifications are crucial for tuning the molecule's physical and chemical properties, such as solubility and electronic characteristics. acs.org

A common modification is the hydrolysis of the Si-Cl bonds to form dihydroxysilicon phthalocyanine (SiPc(OH)₂). acs.org This dihydroxy derivative serves as a versatile intermediate for further functionalization. For example, it can be reacted with alcohols, phenols, or silanols to introduce various axial substituents. rsc.orgacs.org

Another important modification involves the reaction of SiPcCl₂ with organosilanols or chlorosilanes to form Si-O-Si linkages. rsc.org This allows for the creation of silicon phthalocyanine dimers and polymers. The reaction conditions, such as the choice of solvent and base, play a critical role in the outcome of these substitution reactions. google.comrsc.org For instance, the use of a base like pyridine or sodium hydride is often necessary to facilitate the reaction. rsc.orgnih.gov

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | ROH, toluene, pyridine or sodium hydride, reflux, 120 °C, 24–96 h | Axially substituted silicon phthalocyanines | rsc.org |

| This compound | R₃SiOH or R₃SiCl, toluene, pyridine, reflux, 120 °C, 3–6 h | Axially silyloxy-substituted silicon phthalocyanines | rsc.org |

| This compound | RCOOH, methoxyethyl ether, reflux, 160 °C, 0.5–6 h | Axially carboxyl-substituted silicon phthalocyanines | rsc.org |

| Dihydroxysilicon phthalocyanine | Chloro-tri(alkyl/aryl) silane (B1218182), pyridine, reflux | Axially substituted silicon phthalocyanines | acs.org |

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its application in electronic devices. researchgate.net Several techniques are employed to purify the crude product obtained from synthesis.

A common initial purification step involves washing the crude product with solvents like methanol (B129727) and acetone (B3395972) to remove unreacted starting materials and byproducts. ru.nl Soxhlet extraction is another effective method for removing impurities. ru.nl

For achieving high purity, train sublimation is a widely used technique. researchgate.net This method takes advantage of the volatility of SiPcCl₂ to separate it from non-volatile impurities under high vacuum and elevated temperatures.

Column chromatography on silica (B1680970) gel is also a valuable purification method. nih.govru.nl A suitable eluent system, such as a mixture of dichloromethane (B109758) and methanol, is used to separate the desired product from other components. ru.nl In some cases, treatment with dilute acids and bases can be used to remove specific impurities. thieme-connect.de The choice of purification method depends on the nature of the impurities present and the desired level of purity.

| Purification Technique | Description | Reference |

| Washing | The crude product is washed with solvents like methanol and acetone. | ru.nl |

| Soxhlet Extraction | Continuous extraction with a suitable solvent to remove soluble impurities. | ru.nl |

| Train Sublimation | Purification based on the volatility of the compound under high vacuum and heat. | researchgate.net |

| Column Chromatography | Separation on a stationary phase (e.g., silica gel) using a mobile phase. | nih.govru.nl |

| Acid/Base Treatment | Washing with dilute acids and bases to remove specific impurities. | thieme-connect.de |

Spectroscopic Characterization and Structural Elucidation of Phthalocyanatodichlorosilane

Advanced Spectroscopic Techniques for Phthalocyanatodichlorosilane Analysis

Spectroscopy is a fundamental tool for probing the intricate details of molecular structure and bonding. For this compound, a variety of spectroscopic methods are employed to elucidate its vibrational, electronic, and magnetic properties.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure Analysis

In the FTIR spectrum of this compound, characteristic absorption bands are expected that correspond to the vibrations of its constituent parts. The phthalocyanine (B1677752) macrocycle exhibits a complex series of bands. Key vibrations include the C-H stretching of the aromatic rings, C-N stretching within the isoindole units, and the breathing modes of the macrocycle itself. The Si-Cl bonds would also give rise to characteristic stretching vibrations, typically found in the lower frequency region of the spectrum.

Raman spectroscopy offers complementary information. Due to the high symmetry of the phthalocyanine ring, certain vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum. nih.govnih.gov For this compound, the Raman spectrum would be expected to show strong bands related to the symmetric vibrations of the phthalocyanine macrocycle. The intense color of the compound can lead to resonance enhancement (Resonance Raman Spectroscopy), which selectively amplifies the vibrations associated with the chromophoric phthalocyanine system. nih.govresearchgate.net

| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1580 - 1620 | 1580 - 1620 (often strong) |

| C-N Stretch (Isoindole) | 1300 - 1400 | 1300 - 1400 |

| Phthalocyanine Macrocycle Breathing | 700 - 800 | 700 - 800 (often strong) |

| Si-Cl Stretch | 450 - 650 | 450 - 650 |

| Out-of-plane C-H Bend | 730 - 770 | Weak or inactive |

Note: The exact positions of the peaks can be influenced by the crystalline environment and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a powerful technique for investigating the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. technologynetworks.comconicet.gov.ar For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the extensive π-system of the phthalocyanine macrocycle. researchgate.net

The spectrum typically displays two main absorption regions:

The Q-band: This is an intense, sharp absorption band in the visible region of the spectrum, typically between 600 and 700 nm. researchgate.netnih.gov This band is responsible for the characteristic blue-green color of phthalocyanines and arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring.

The B-band (or Soret band): Located in the near-UV region, usually between 300 and 400 nm, this band is also intense but generally broader than the Q-band. nih.gov It corresponds to deeper π-π* transitions.

The solvent can influence the exact position and shape of these bands. Aggregation of the phthalocyanine molecules can lead to broadening or splitting of the Q-band.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| Q-band | 600 - 700 | π-π* (HOMO-LUMO) |

| B-band (Soret) | 300 - 400 | Deeper π-π* transitions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution by probing the magnetic properties of atomic nuclei. uzh.chorganicchemistrydata.org For this compound, ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms in the phthalocyanine ligand.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the periphery of the phthalocyanine ring. hmdb.cahmdb.ca Due to the symmetry of the molecule, these protons may appear as a set of multiplets in the aromatic region of the spectrum (typically 7-9 ppm). The exact chemical shifts and coupling patterns would provide information about the substitution pattern and conformation of the macrocycle.

¹³C NMR: The carbon-13 NMR spectrum would reveal the different carbon environments within the molecule. cas.org One would expect to see distinct signals for the aromatic carbons of the benzene (B151609) rings and the carbons of the isoindole units. The chemical shifts of these carbons would provide further confirmation of the molecular structure.

Due to the potential for aggregation in solution, obtaining high-resolution NMR spectra can sometimes be challenging.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information |

| ¹H (Aromatic) | 7.0 - 9.0 | Connectivity and environment of peripheral protons. |

| ¹³C (Aromatic) | 120 - 150 | Different carbon environments in the phthalocyanine ring. |

X-ray Absorption Spectroscopy for Elemental and Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom. nih.govdtu.dk For this compound, XAS at the silicon K-edge would be particularly insightful. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES: The XANES region provides information about the oxidation state and coordination geometry of the silicon atom. rsc.orguu.nl The position and features of the absorption edge are sensitive to the effective charge on the silicon atom, which is influenced by its bonding to the electronegative chlorine and nitrogen atoms.

EXAFS: The EXAFS region contains information about the local atomic environment of the silicon atom, including the coordination number and the distances to its nearest neighbors (the nitrogen atoms of the phthalocyanine ring and the chlorine atoms). mdpi.com Analysis of the EXAFS oscillations can provide precise bond lengths for the Si-N and Si-Cl bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.orgdocbrown.info

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of the presence of two chlorine atoms (with their natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer would likely involve the loss of the chlorine atoms as radicals or as HCl. Further fragmentation of the phthalocyanine macrocycle could also occur, leading to a complex pattern of fragment ions that can provide additional structural confirmation.

| Ion | Expected m/z | Description |

| [M]⁺ | 610.0 | Molecular ion (for ¹²C, ¹H, ²⁸Si, ³⁵Cl) |

| [M-Cl]⁺ | 575.0 | Loss of a chlorine radical |

| [M-2Cl]⁺ | 540.0 | Loss of two chlorine radicals |

Note: m/z values are approximate and depend on the specific isotopes present.

Diffraction Techniques for Crystalline and Thin Film Structures

X-ray diffraction (XRD) is the primary method for determining the arrangement of atoms in a crystalline solid. nih.govnorthwestern.edu This technique can be applied to both single crystals and polycrystalline powders, as well as to thin films.

For this compound, single-crystal XRD would provide the most precise and unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and the packing of the molecules in the crystal lattice. ntnu.edu.twcreighton.educlemson.edu

Powder XRD is used to identify the crystalline phases present in a sample and to determine the unit cell parameters. washington.edu For this compound, the powder diffraction pattern would serve as a unique fingerprint for its crystalline form.

When deposited as a thin film , the structure and orientation of the this compound molecules can be investigated using techniques like Grazing-Incidence X-ray Diffraction (GIXRD) and X-ray reflectivity (XRR). rigaku.comlist.luiaea.orgnist.gov These methods can reveal information about the crystal structure of the film, the orientation of the molecules relative to the substrate, the film thickness, and its surface roughness. The properties of thin films are highly dependent on the deposition conditions and the substrate used. savemyexams.com

| Parameter | Information Obtained from Diffraction |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, tetragonal). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The positions of all atoms within the unit cell. |

| Molecular Orientation | The arrangement and packing of molecules in the solid state. |

X-ray Diffraction (XRD) for Bulk Material Crystallinity

Single-crystal X-ray diffraction (XRD) analysis provides definitive information on the three-dimensional atomic arrangement of this compound in its crystalline solid state. Research has successfully determined the crystal structure from micrometer-sized single crystals, revealing the precise packing of the molecules. researchgate.netnih.gov

The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group for this compound is P21/n. researchgate.netnih.gov In this arrangement, the silicon atom of each molecule is located at a center of symmetry. nih.gov The crystal structure is defined by π-π stacking interactions, where the planar phthalocyanine rings stack on top of one another. However, in the case of SiCl2Pc, this stacking extends in only one direction, along the crystallographic c-axis. researchgate.netnih.gov This one-dimensional stacking is a key structural feature that influences the material's electronic properties and distinguishes it from other silicon phthalocyanine derivatives that may exhibit more complex, multi-directional intermolecular interactions. researchgate.netnih.gov

Detailed crystallographic parameters for this compound are summarized in the table below.

Table 1: Crystallographic Data for this compound (SiCl2Pc)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P21/n | researchgate.netnih.gov |

| a | 10.261(1) Å | researchgate.netnih.gov |

| b | 14.618(2) Å | researchgate.netnih.gov |

| c | 9.072(1) Å | researchgate.netnih.gov |

| β | 98.51(1)° | researchgate.netnih.gov |

| Z (Molecules per unit cell) | 2 | researchgate.netnih.gov |

Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Orientation

While X-ray diffraction is used for bulk material analysis, Grazing Incidence X-ray Diffraction (GIXRD) is the corresponding technique for determining the molecular orientation within thin films. This analysis is crucial for applications in electronics, where the alignment of molecules relative to the substrate can significantly impact device performance.

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic techniques are essential for visualizing the surface topography and morphology of materials at the micro and nanoscale. Scanning Electron Microscopy (SEM) reveals details about the surface features and grain structure, while Atomic Force Microscopy (AFM) provides three-dimensional surface profiles and quantitative roughness data.

Scanning Electron Microscopy (SEM)

SEM analysis is used to study the surface morphology of this compound, particularly when it is part of a device structure, such as in organic photovoltaics. This technique can reveal information about the uniformity, grain structure, and presence of any defects in thin films.

Despite references to the use of SEM for studying materials derived from or containing this compound, specific SEM micrographs and detailed morphological descriptions of pure this compound films are not available in the surveyed literature.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to obtain three-dimensional topographical information and quantitative data on surface roughness. For materials used in thin-film applications, low surface roughness is often desirable. Studies involving this compound have noted that the thermal evaporation technique can produce thin films with low roughness as indicated by AFM.

However, specific AFM images and detailed quantitative analysis of the surface morphology and roughness parameters for thin films composed solely of this compound could not be identified in the available research.

Theoretical and Computational Chemistry Studies of Phthalocyanatodichlorosilane

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Optical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods used to investigate the electronic and optical characteristics of phthalocyanine (B1677752) systems. researchgate.netmdpi.combenasque.org

DFT is primarily used to determine the ground-state electronic structure of Phthalocyanatodichlorosilane. arxiv.org These calculations optimize the molecular geometry to find the most stable arrangement of atoms and compute the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and semiconductor properties. researchgate.net For phthalocyanines, the HOMO is typically located on the phthalocyanine ring, while the LUMO's location can be influenced by the central atom and axial ligands. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the molecule's response to light, allowing for the simulation of its optical absorption spectrum. arxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax), particularly the prominent Q-band and Soret (or B-band) absorptions characteristic of phthalocyanines. researchgate.netresearchgate.net The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set, which are selected to balance computational cost with accuracy. mdpi.comarxiv.org These calculations are crucial for designing SiCl₂Pc derivatives for applications in photonics and photovoltaics, where tuning the absorption spectrum is essential. nih.gov

Table 1: Representative Data from DFT/TD-DFT Calculations for Phthalocyanine Systems

| Calculated Property | Typical Method | Description | Significance for SiCl₂Pc |

| Ground State Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Optimization of bond lengths and angles to find the minimum energy structure. | Provides the foundational 3D structure for all other calculations. |

| HOMO Energy | DFT | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability (ionization potential). |

| LUMO Energy | DFT | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability (electron affinity). |

| HOMO-LUMO Gap (E_g) | DFT | Energy difference between HOMO and LUMO. | Key indicator of electronic excitability and semiconductor properties. researchgate.net |

| Excited State Energies | TD-DFT | Energies of electronic transitions (e.g., S₀ → S₁). | Determines the positions of absorption peaks in the UV-Vis spectrum. |

| Oscillator Strength | TD-DFT | Theoretical intensity of an electronic transition. | Predicts the strength of absorption bands (e.g., Q-band intensity). |

| Maximum Absorption (λmax) | TD-DFT | Calculated wavelength of maximum light absorption. | Allows for direct comparison with experimental UV-Vis spectra. researchgate.net |

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

While quantum mechanics describes the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. dovepress.com This is crucial for understanding how SiCl₂Pc molecules interact with each other and with a solvent or substrate to form larger, ordered structures—a process known as self-assembly. vub.be The properties of a material made from phthalocyanines are often dominated by these intermolecular interactions. aps.org

MD simulations model the forces between molecules, which include van der Waals forces, electrostatic interactions, and in some cases, hydrogen bonding. teachchemistry.orglabxchange.org For phthalocyanines, the strong π-π stacking interactions between the flat macrocycles are particularly important. aps.org Simulations can reveal how SiCl₂Pc molecules aggregate in solution or arrange themselves when deposited as a thin film. mdpi.com For instance, theoretical studies on similar phthalocyanines have shown that the molecules can adopt different packing arrangements, such as a herringbone or a planar, layered structure, depending on the intermolecular forces at play. aps.org The calculated interplanar stacking distance from these simulations can be directly compared with experimental data from techniques like X-ray diffraction. aps.org

By simulating the self-assembly process, researchers can understand how factors like the axial chloro-ligands on SiCl₂Pc influence the final morphology of the material. schrodinger.com Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be used to overcome high energy barriers and explore the conformational landscape more efficiently, providing a clearer picture of the most stable aggregate structures. nih.gov

Table 2: Intermolecular Interactions in Phthalocyanine Assemblies Studied by MD

| Interaction Type | Description | Role in SiCl₂Pc Self-Assembly | Simulation Finding |

| π-π Stacking | Attractive, noncovalent interaction between the aromatic π-systems of adjacent phthalocyanine rings. | The primary driving force for the aggregation and formation of columnar structures. | Determines interplanar distance (typically ~3.3 Å) and molecular tilt angle. aps.org |

| van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density (London dispersion forces). | Contributes to the overall cohesion of the solid state and influences molecular packing. aps.org | Stabilizes specific packing motifs like herringbone vs. layered structures. aps.org |

| Electrostatic Interactions | Forces between permanent partial charges on the molecules, influenced by the electronegative Cl and N atoms. | Influences the relative orientation of neighboring molecules to minimize electrostatic repulsion. | Can affect the slip-stacking arrangement and head-to-tail ordering in aggregates. |

| Solvent-Molecule Interactions | Interactions between SiCl₂Pc and solvent molecules during processing. | Affects solubility and the initial stages of nucleation and growth of aggregates. vub.be | Simulations can predict the tendency to form stable gels, precipitates, or solutions. vub.be |

Computational Modeling of Charge Transport and Exciton (B1674681) Dynamics in Phthalocyanine Systems

Many applications of phthalocyanines, especially in electronics, rely on their ability to transport electrical charge and manage light-induced energy. Computational models are essential for understanding the microscopic mechanisms of charge transport and exciton dynamics in materials based on SiCl₂Pc. cuni.cz

Charge transport in organic semiconductors is often modeled as a "hopping" process, where an electron or hole moves between adjacent molecules. arxiv.orgsoton.ac.uk The rate of this hopping can be estimated using quantum mechanical calculations combined with semi-classical models. These simulations calculate the electronic coupling between neighboring molecules and the reorganization energy—the energy required to distort the molecule's geometry when it gains or loses a charge. A high charge mobility requires strong electronic coupling and low reorganization energy. These parameters are highly sensitive to the distance and orientation between molecules, which are determined by the self-assembled structure. cuni.cz

Exciton dynamics describe the fate of the energetic state created when a molecule absorbs a photon. caltech.edu An exciton is a bound electron-hole pair, and its behavior is critical for photovoltaics and photodetectors. nih.gov Computational methods, including TD-DFT and advanced ab initio techniques, can model exciton formation, dissociation into free charges, and relaxation back to the ground state. youtube.comnih.gov Simulations can also investigate exciton-phonon coupling, which is the interaction of the electronic excitation with lattice vibrations. caltech.eduarxiv.org This interaction is a key mechanism for energy loss and influences the efficiency of optoelectronic devices. Dynamic Monte Carlo simulations can be used to model the dissociation of excitons at the interface between donor and acceptor materials, a crucial step in organic solar cells. nih.gov

Table 3: Models for Simulating Charge and Exciton Processes in Phthalocyanines

| Process | Modeling Technique | Key Parameters Calculated | Relevance to SiCl₂Pc |

| Charge Hopping | Marcus Theory / Quantum Chemical Calculations | Transfer integral (electronic coupling), Reorganization energy. | Predicts the intrinsic charge carrier mobility (electron and hole). |

| Charge Transport (Bulk) | Kinetic Monte Carlo / Master Equation | Carrier mobility, Current-voltage characteristics. | Simulates device-level electrical properties based on molecular-scale parameters. flagera.eu |

| Exciton Formation | TD-DFT / Bethe-Salpeter Equation (BSE) | Exciton binding energy, Exciton wavefunction distribution. | Determines the stability of the photo-excited state. youtube.com |

| Exciton Dissociation | Dynamic Monte Carlo / MD with TD-DFT | Charge separation yield, Geminate recombination rates. | Models the efficiency of generating free charges at a donor-acceptor interface. nih.gov |

| Exciton-Phonon Coupling | Ab initio MD / Surface Hopping | Relaxation times, Non-radiative decay rates. | Elucidates pathways for energy loss and the lifetime of the excited state. caltech.eduarxiv.org |

Predictive Simulations for Material Design and Property Tuning of this compound

A major goal of computational chemistry is to move from explaining existing materials to predicting new ones with superior properties. mit.edugithub.io Predictive simulations enable the in silico design and screening of novel SiCl₂Pc derivatives before undertaking costly and time-consuming laboratory synthesis. technologycatalogue.commedium.comnanoge.org

The process begins by creating a virtual library of candidate molecules, where the core SiCl₂Pc structure is systematically modified. For example, the peripheral hydrogen atoms on the phthalocyanine ring could be replaced with various electron-donating or electron-withdrawing functional groups. The axial chloro-ligands could also be substituted. For each virtual derivative, the computational methods described in the previous sections are applied in a high-throughput manner. medium.com DFT and TD-DFT calculations predict how these modifications tune the HOMO-LUMO levels and the optical absorption spectrum. nanoge.org MD simulations can then predict how changes in molecular structure affect the self-assembly and solid-state packing. nih.gov

The resulting data—linking chemical structure to physical properties—can be used to build quantitative structure-property relationship (QSPR) models. technologycatalogue.com These models, sometimes enhanced with machine learning algorithms, can rapidly predict the properties of even more complex molecules without running full simulations each time. medium.comarxiv.org This accelerated workflow allows researchers to identify the most promising candidates for a specific application, such as a derivative with an absorption peak matched to the solar spectrum or one with a molecular packing that maximizes charge transport. nanoge.org This predictive capability significantly shortens the material discovery and development cycle. technologycatalogue.com

Table 4: Workflow for Predictive Design of SiCl₂Pc Derivatives

| Step | Computational Method | Objective | Desired Outcome |

| 1. Virtual Library Creation | Chemical Informatics | Generate a diverse set of candidate SiCl₂Pc derivatives with various functional groups. | A large pool of novel molecular structures for screening. |

| 2. Property Calculation | High-Throughput DFT/TD-DFT | Calculate key electronic and optical properties (e.g., HOMO/LUMO gap, λmax) for each candidate. | A database correlating molecular structure with intrinsic properties. ajchem-a.com |

| 3. Assembly Simulation | High-Throughput MD | Predict the solid-state packing and intermolecular interactions for promising candidates. | Understanding of how functionalization impacts material morphology. |

| 4. Performance Prediction | Charge Transport/Exciton Models | Estimate charge mobility and exciton dissociation efficiency for the predicted solid-state structures. | A ranked list of candidates based on predicted device performance. |

| 5. Candidate Selection | Data Analysis / QSPR / Machine Learning | Identify the top 1-3 candidates that best meet the target property profile for synthesis. | Prioritized list of molecules for experimental validation. mit.edu |

Thin Film Fabrication and Morphological Control of Phthalocyanatodichlorosilane

Control of Thin Film Microstructure and Morphology

The arrangement of Phthalocyanatodichlorosilane molecules within a thin film significantly impacts its electronic and optical properties. Controlling the microstructure and morphology is therefore a key aspect of device optimization.

Nucleation and Growth Mechanisms (Volmer-Weber, Frank-van der Merwe, Stranski-Krastanov)

The initial formation and subsequent growth of a thin film on a substrate can be described by three primary models, which are determined by the interplay of surface energies between the substrate, the growing film, and the interface. scirp.org

Volmer-Weber (Island Growth): This mode occurs when the interactions between the deposited this compound molecules are stronger than their interaction with the substrate. This leads to the formation of three-dimensional islands that eventually coalesce to form a continuous film. scirp.org This growth mode often results in a rougher surface morphology.

Frank-van der Merwe (Layer-by-Layer Growth): In this mode, the molecules are more strongly attracted to the substrate than to each other. This results in the formation of a complete monolayer before the next layer begins to grow, leading to atomically smooth and highly ordered films. scirp.org

Stranski-Krastanov (Layer-plus-Island Growth): This is an intermediate growth mode that begins with layer-by-layer growth (Frank-van der Merwe). After the formation of one or more complete monolayers, strain energy builds up in the film, making subsequent island formation (Volmer-Weber) energetically favorable. scirp.orgnih.gov

For many metal phthalocyanines deposited via physical vapor deposition, the growth mode is often observed to be Volmer-Weber, particularly on amorphous or low-energy substrates. scirp.org However, the growth can be tuned towards other modes by modifying the substrate or deposition conditions.

Influence of Deposition Parameters on Film Characteristics

The final characteristics of a this compound thin film are highly sensitive to the deposition parameters, regardless of the technique used.

Key Deposition Parameters and Their Effects on Phthalocyanine (B1677752) Films:

| Deposition Parameter | Effect on Film Characteristics | Research Findings on Related Phthalocyanines |

| Substrate Temperature | Influences molecular mobility, nucleation density, crystallinity, and grain size. scirp.orgub.edu | For chloroaluminum phthalocyanine (ClAlPc), increasing substrate temperature from 300 K to 420 K increased molecular ordering and grain size. acs.org For copper phthalocyanine (CuPc), higher temperatures lead to larger, needle-like grains. science.gov |

| Deposition Rate | Affects the balance between molecule arrival rate and surface diffusion, influencing nucleation and crystal growth. scirp.org | In CuPc films, the deposition rate has been shown to impact crystal size, dislocation density, and lattice microstrain. scirp.org |

| Substrate Type | The surface energy and lattice structure of the substrate determine the initial growth mode and molecular orientation. nih.gov | For cobalt phthalocyanine (CoPc), growth on SiO₂ results in islands, while on mica, it leads to oriented structures. researchgate.net For F₁₆PcZn, different alkali halide substrates induce different molecular arrangements. nih.gov |

| Chamber Pressure | In vapor deposition techniques, this affects the mean free path of molecules and can influence film purity and density. | Lower pressures in physical vapor deposition (PVD) are generally required to ensure molecules travel from the source to the substrate without gas-phase collisions. scirp.org |

Studies on silicon phthalocyanine dichloride (SiPcCl₂) have shown that the molecular planes orient nearly parallel to the surface on substrates like highly oriented pyrolytic graphite (B72142) (HOPG), polycrystalline gold, and indium tin oxide (ITO). aip.org

Post-Deposition Annealing Effects on Thin Film Structure

Post-deposition annealing, which involves heating the film after it has been deposited, is a common method to improve the structural and electronic properties of thin films. The thermal energy provided during annealing can promote grain growth, reduce defects, and induce phase transitions, leading to a more ordered crystalline structure. aip.orgworldwidejournals.com

For copper phthalocyanine (CuPc) based thin-film transistors, post-deposition annealing has been shown to increase the field-effect mobility by an order of magnitude, which is attributed to better-connected grains and increased crystallinity. rsc.org Annealing can also induce a phase transition from the metastable α-phase to the more stable β-phase in many metal phthalocyanines, typically at temperatures between 200–300 °C. scirp.org This transition is characterized by a change in the molecular packing and an increase in crystal size. scirp.orgworldwidejournals.com Similarly, for zinc-tetra-tert-butyl phthalocyanine (ZnTTBPc), annealing leads to the formation of larger crystallite clusters. ucr.edu In some cases, annealing under specific conditions, such as UV irradiation, can further enhance the alignment of CuPc molecules. tandfonline.com

Interface Engineering in Multilayered Thin Film Systems

In many device applications, this compound films are not used in isolation but as part of a multilayered heterostructure. The interfaces between the different layers play a critical role in device performance. Interface engineering involves modifying these interfaces to control charge transfer, energy level alignment, and morphology.

For organic/inorganic heterostructures, such as those involving phthalocyanines, precise control of the interface is essential to minimize defects and ensure efficient device operation. acs.org For example, strategies have been developed to create core-shell heterojunctions of p-type copper phthalocyanine (CuPc) and n-type cadmium sulfide (B99878) (CdS) by rationally engineering the surface chemistry and controlling nucleation conditions. acs.org In other systems, cobalt phthalocyanine (CoPc) has been integrated with carbon nitride (C₃N₄) to form a 1D/2D heterostructure with enhanced catalytic activity, demonstrating the importance of the engineered interface.

Furthermore, the magnetic properties at the interface can also be engineered. For instance, iron-phthalocyanine (FePc) molecules in direct contact with a ferromagnetic cobalt surface exhibit ferromagnetic coupling, a property that does not extend to subsequent layers in the film. empa.ch This highlights the unique properties that can emerge at the interface between a molecular film and a substrate. The use of self-assembled monolayers (SAMs) on the substrate before phthalocyanine deposition is another common interface engineering technique to tune the surface energy and control the growth mode and molecular orientation of the film. scirp.org

Advanced Applications of Phthalocyanatodichlorosilane Based Materials

Optoelectronic Device Architectures and Performance

Materials based on phthalocyanatodichlorosilane, often functionalized through axial substitution to enhance solubility and tune electronic properties, are integral to a variety of optoelectronic device architectures. These silicon phthalocyanine (B1677752) (SiPc) derivatives have demonstrated potential as active materials in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photodetectors. tandfonline.comacs.orgsquarespace.commdpi.com Their performance in these devices is intrinsically linked to their molecular structure, solid-state packing, and the resulting electronic properties at material interfaces.

Organic Photovoltaics (OPVs) and Solar Cells

This compound derivatives have emerged as promising non-fullerene acceptors (NFAs) and sensitizers in organic solar cells. acs.orgsquarespace.com Their strong absorption in the near-infrared region can complement the absorption spectra of common polymer donors, leading to enhanced photocurrent generation. squarespace.com Planar heterojunction (PHJ) and bulk heterojunction (BHJ) are common device architectures where these materials are employed. acs.orgresearchgate.net In PHJ devices, dichlorosilicon phthalocyanine (Cl2-SiPc) can function as an electron donor when paired with C60 or as an electron acceptor when paired with pentacene. researchgate.net Solution-processed BHJ solar cells using soluble SiPc diester compounds as acceptors with donor polymers like P3HT or PTB7 have shown promising power conversion efficiencies (PCEs). acs.org

Recent research has explored the relationship between the thermodynamic properties of axially substituted silicon phthalocyanines ((R3SiO)2-SiPc) and the performance of OPV devices. It has been found that derivatives with smaller critical radius values and higher Flory-Huggins miscibility parameters tend to form more ideal morphologies in the active layer, leading to higher PCEs. acs.org

Table 1: Performance of Organic Photovoltaics with this compound Derivatives

| Donor | Acceptor/Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| PTB7 | SiPc diester | 0.88 | 5.9 | 0.51 | 2.7 | acs.org |

| P3HT | SiPc diester | 0.57 | 7.0 | 0.50 | 2.0 | acs.org |

| P3HT | (3BS)₂-SiPc | ~0.9 | - | - | >4.0 | acs.org |

Following exciton (B1674681) dissociation, the efficient transport of the separated electrons and holes to their respective electrodes is crucial for achieving high solar cell performance. The charge carrier mobility within the donor and acceptor phases and the balance between them play a significant role. arxiv.orgaps.org In disordered organic semiconductors like phthalocyanine derivatives, charge transport typically occurs via a hopping mechanism between localized states. arxiv.org

Organic Light-Emitting Diodes (OLEDs)

Axially substituted silicon phthalocyanines have been investigated as dopant red emitters in OLEDs due to their narrow emission spectra and high photoluminescence quantum yields. researchgate.net The general structure of such OLEDs involves an emissive layer where the SiPc derivative is doped into a host material. aip.org Solution-processed OLEDs using a polyfluorene host matrix doped with a fluorinated SiPc derivative have demonstrated efficient energy transfer from the host to the SiPc dopant, resulting in narrow electroluminescence (EL) close to 700 nm. researchgate.net

The performance of these devices is highly dependent on the axial substituent of the silicon phthalocyanine. While dichlorosilicon phthalocyanine (Cl₂-SiPc) itself shows poor performance in OLEDs, replacing the chloro groups with pentafluorophenoxy groups (F₁₀-SiPc) can increase the peak luminance by two orders of magnitude. aip.org This highlights the importance of molecular engineering in optimizing the performance of this compound-based materials for light-emitting applications.

Table 2: Performance of OLEDs with this compound Derivatives

| Emitter (Dopant) | Host | Peak Luminance (cd/m²) | Peak EQE (%) | EL Peak (nm) | Reference |

|---|---|---|---|---|---|

| SiPc diester | PVK/CBP:PBD | - | 1.4 | 698-709 | acs.orgresearchgate.net |

| F₁₀-SiPc | Polyfluorene | - | 2.5 | ~700 | researchgate.net |

| Cl₂-SiPc | NPB/Alq₃ | 38 ± 4 | - | - | aip.org |

Organic Field-Effect Transistors (OFETs)

This compound and its derivatives are utilized as the active semiconductor layer in OFETs. squarespace.com These materials typically exhibit n-type (electron-transporting) or ambipolar (both electron and hole-transporting) behavior. squarespace.comrsc.org The performance of these OFETs is characterized by parameters such as the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (VT). acs.org

The molecular structure, particularly the axial substituents, and the processing conditions, such as substrate temperature during deposition and surface treatments of the dielectric layer, significantly influence the thin-film morphology and, consequently, the device performance. squarespace.com For instance, OTFTs based on a dibenzoate substituted SiPc showed an improvement in electron mobility from approximately 6 x 10⁻⁴ cm² V⁻¹ s⁻¹ to over 0.01 cm² V⁻¹ s⁻¹ when the dielectric surface was modified and the substrate was heated during deposition. squarespace.com This demonstrates that optimizing the interface and film crystallinity is key to unlocking the potential of these materials in transistor applications.

Table 3: Performance of OFETs with this compound Derivatives

| SiPc Derivative | Dielectric Treatment | μe (cm² V⁻¹ s⁻¹) | Ion/Ioff | VT (V) | Reference |

|---|---|---|---|---|---|

| Dibenzoate-SiPc | None | ~6 x 10⁻⁴ | - | - | squarespace.com |

| Dibenzoate-SiPc | ODTS, 200°C | >0.01 | - | - | squarespace.com |

| MEEA-SiPc | None | 1.4 x 10⁻⁴ | - | - | rsc.org |

Photodetectors and Optical Sensors

The strong absorption characteristics of this compound derivatives make them suitable for applications in photodetectors and optical sensors. tandfonline.com These devices convert light signals into electrical signals. Key performance metrics for photodetectors include responsivity (the ratio of photocurrent to incident optical power) and specific detectivity (a measure of the smallest detectable signal). aalto.ficoppjournal.org

Phthalocyanine-based materials have been used in sensors for detecting various gases and ions. tandfonline.com For example, a silicon phthalocyanine axially substituted with bis-(prop-2-ynyloxy) groups has shown high selectivity for the recognition of Fe³⁺ ions. tandfonline.com The sensing mechanism often relies on the change in the material's optical or electrical properties upon interaction with the analyte. While specific performance data for photodetectors based solely on this compound is limited in the provided context, the inherent properties of its derivatives suggest their potential in developing sensitive and selective optical sensing platforms. The development of hybrid materials, such as combining phthalocyanines with nanomaterials, is a promising route to enhance sensor sensitivity.

Table 4: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | SiPcCl₂ or Cl₂-SiPc |

| Poly(3-hexylthiophene) | P3HT |

| squarespace.comsquarespace.com-Phenyl-C₆₁-butyric acid methyl ester | PCBM |

| Poly(N-vinylcarbazole) | PVK |

| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP |

| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD |

| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA |

| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | NPB |

| Tris(8-hydroxyquinoline)aluminum | Alq₃ |

| Octadecyltrichlorosilane | ODTS |

| bis(pentafluorophenoxy) silicon phthalocyanine | F₁₀-SiPc |

| bis-(prop-2-ynyloxy) phthalocyaninato silicon (IV) | - |

| Polyethylene glycol | PEG |

| 2-[2-(2-methoxyethoxy)ethoxy]acetic acid substituted SiPc | MEEA-SiPc |

| Dibenzoate substituted SiPc | - |

| bis(tri-n-hexylsilyloxy)silicon phthalocyanine | (3BS)₂-SiPc |

Modeling and Simulation of Optoelectronic Device Performance

The performance of optoelectronic devices based on phthalocyanine materials is intricately linked to the molecular and interfacial properties of the thin films. Modeling and simulation are crucial tools for understanding and predicting device behavior, thereby guiding the design of more efficient structures.

Two-dimensional finite element simulation models have been developed to investigate bilayer heterostructure organic photovoltaic (PV) cells. researchgate.net One such model focuses on devices using copper phthalocyanine (CuPc) as the donor layer and fullerene (C60) as the acceptor layer. researchgate.net These simulations explore the impact of different electron transport layers (ETLs) on key performance metrics like short-circuit current (Jsc), open-circuit voltage (Voc), and power conversion efficiency (PCE). researchgate.net By employing the Frenkel-Poole mobility model for conduction and describing excitonic generation and recombination through singlet exciton and Langevin recombination techniques, these simulations reveal that device efficiency is heavily dependent on the short-circuit current, the light-absorption capabilities of the active layers, and the efficiency of charge collection at the electrodes. researchgate.net

For accurate circuit simulations, precise model parameters are essential. Modified methods have been proposed to extract transistor parameters, including those related to the contact region. acs.org The validity of these models is tested by applying them to experimental data from organic thin-film transistors (OTFTs) that utilize solution-processed films of substituted zinc phthalocyanine derivatives as the active layer. acs.org

The interaction between phthalocyanine molecules and the underlying substrate is a critical factor influencing device performance. The orientation and degree of π–π stacking between the semiconducting molecules significantly affect the charge carrier mobility in OTFTs. acs.org The choice of an inducing layer can provide a template for the growth of the phthalocyanine layer, thereby improving device performance by reducing charge traps. acs.org

Simulations have shown that for bilayer P13/CuPc-based organic light-emitting field-effect transistors (OLEFETs), the relative positions of the highest-occupied and lowest-unoccupied molecular orbitals (HOMOs and LUMOs) of the two materials are well-matched for forming singlet excitons necessary for electroluminescence. aip.org

The following table summarizes key electronic properties used in the simulation of a CuPc/C60 photovoltaic cell.

| Property | CuPc | C60 |

| Electron Affinity (eV) | 3.5 | 4.2 |

| Band Gap (eV) | 1.7 | 1.8 |

| Dielectric Permittivity | 3.5 | 4.2 |

| Exciton Diffusion Length (nm) | 37 | 77 |

| Exciton Lifetime (s) | 9.6e-9 | 1.30e-9 |

Photocatalytic Systems for Energy Conversion and Environmental Remediation

Phthalocyanine-based materials have emerged as promising candidates for photocatalysis due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, as well as their high chemical and thermal stability. mdpi.comresearchgate.net

A common strategy to enhance the photocatalytic activity of wide-bandgap semiconductors like titanium dioxide (TiO₂) is through sensitization with phthalocyanine dyes. mdpi.comnih.gov This approach extends the light absorption of the composite material into the visible spectrum. mdpi.com

One method involves grafting a phthalocyanine derivative, such as zinc-tetra(N-carbonylacrylic)aminephthalocyanine (Pc), directly onto the surface of a magnetic Fe₃O₄@SiO₂@TiO₂ (FST) core-shell structure. mdpi.comnih.gov An alternative pathway involves immobilizing the phthalocyanine onto the FST surface using a silane (B1218182) coupling agent like (3-aminopropyl)triethoxysilane (APTES). mdpi.comnih.gov Studies comparing these two methods have shown that the direct grafting approach leads to better photocatalytic performance in the degradation of pollutants like rhodamine B (RhB). mdpi.comnih.gov

Another approach focuses on creating asymmetric and electronically directional zinc phthalocyanine (ZnPc) derivatives to sensitize graphitic carbon nitride (g-C₃N₄). rsc.org This design aims to improve the efficiency of photogenerated electron transfer between the ZnPc and the g-C₃N₄, leading to enhanced photocatalytic hydrogen production. rsc.org

The efficiency of a photocatalytic system is largely determined by the separation and transport of photogenerated electron-hole pairs. mdpi.commdpi.com In phthalocyanine-sensitized systems, upon visible light absorption, the phthalocyanine molecule gets excited, generating an electron-hole pair. mdpi.com The photogenerated electron is then injected into the conduction band of the semiconductor (e.g., TiO₂), while the hole remains on the phthalocyanine. mdpi.com

This charge separation is crucial for preventing rapid recombination, which would otherwise dissipate the absorbed light energy as heat. The transferred electrons can then react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS) like hydroxyl radicals (•OH). mdpi.com These highly reactive species are responsible for the degradation of organic pollutants. mdpi.comresearchgate.net

Research has shown that the method of immobilization of the phthalocyanine sensitizer (B1316253) plays a significant role in the efficiency of electron-hole separation. mdpi.comnih.gov Direct sensitization has been found to be more effective than using a silane coupling agent, as the latter can introduce an additional transport distance that hinders electron transfer. mdpi.comnih.gov The creation of a robust internal electric field (IEF) within a donor-acceptor (D-A) structure, such as between fullerene (C60) and a copper phthalocyanine derivative (CuPcOC8), can also effectively facilitate the separation and transport of photogenerated charges. mdpi.com

Phthalocyanine-based photocatalysts have demonstrated significant potential in both water splitting for hydrogen production and the degradation of organic pollutants in wastewater. cncb.ac.cnrsc.orgbohrium.com

In the context of water splitting, phthalocyanines are often used as sensitizers in composite materials with inorganic substances or carbon allotropes. bohrium.com For instance, zinc phthalocyanine-sensitized graphitic carbon nitride has shown impressive results for photocatalytic H₂ production under visible light irradiation. rsc.org The asymmetry and electronic directionality of the phthalocyanine molecules were found to be key factors in enhancing the photoactivity. rsc.org

For environmental remediation, phthalocyanine-containing materials have been effectively used for the photocatalytic degradation of a wide range of organic pollutants. cncb.ac.cnrsc.org The immobilization of phthalocyanines onto various supports allows for the creation of heterogeneous photocatalysts that can be easily recovered and reused. researchgate.netrsc.org Studies have shown high photocatalytic rates for the degradation of various pollutants, with many photocatalysts achieving over 50% degradation. rsc.org For example, a photocatalyst obtained by directly sensitizing a magnetic core-shell structure with a zinc phthalocyanine derivative exhibited superior performance in the removal of rhodamine B compared to a system using a silane coupling agent. mdpi.comnih.gov

The following table summarizes the performance of different phthalocyanine-sensitized photocatalysts in the degradation of Rhodamine B (RhB).

| Photocatalyst | Immobilization Method | Pollutant | Performance |

| FSTP | Direct grafting of Pc onto FST | RhB | Higher removal efficiency |

| FSTAP | Pc immobilized via silane coupling agent | RhB | Lower removal efficiency |

Electrochemical Sensing and Biosensing Platforms

Metallophthalocyanines (MPcs) are highly versatile materials for the development of electrochemical sensors and biosensors due to their excellent catalytic properties, which facilitate the electron transfer of various analytes. mdpi.comnih.gov

The modification of electrode surfaces with phthalocyanines imparts new physicochemical properties to the electrode, allowing for the development of sensors with improved sensitivity, selectivity, and faster response times. mdpi.com These modified electrodes can reduce the overpotential required for electrochemical reactions, leading to lower detection limits. mdpi.com

A variety of materials, including carbon nanotubes and graphene, are used as substrates for MPc-modified electrodes. mdpi.com The combination of MPcs with these carbonaceous materials often results in a synergistic effect, creating hybrid materials with both exceptional catalytic activity and enhanced conductivity. mdpi.commdpi.com

For instance, cobalt (II) phthalocyanine (CoPc) is known for its catalytic properties in oxygen reduction reactions and has been incorporated into carbon screen-printed electrodes. These electrodes are suitable for use with oxidase enzymes, where the detection of hydrogen peroxide (H₂O₂) generated by the enzyme is a key part of the sensing mechanism.

Phthalocyanine-modified electrodes have been successfully applied in the electroanalysis of a wide range of analytes, including monoamine neurotransmitters, drugs, pesticides, and other organic and inorganic species. mdpi.comnih.gov The choice of the central metal in the phthalocyanine macrocycle can influence the selectivity of the sensor. For example, copper phthalocyanine (CuPc) shows a high affinity for nitrogen-containing compounds. mdpi.com

The following table presents examples of phthalocyanine-based electrochemical sensors and their performance characteristics for the detection of dopamine (B1211576) (DA).

| Electrode Modification | Analyte | Linear Range | Detection Limit (LOD) | Sensitivity |

| rGO-Zn(II)TPEBiPc composite | DA | 20 nM - 1.0 μM | 6 nM | 2.8784 μA μM⁻¹ cm⁻² |

| TACoPc/PANI hybrid | DA | 20 - 200 μM | 0.064 μM | 1.212 μA μM⁻¹ cm⁻² |

| Polymeric zinc(II) Pc film | DA | 100 - 1000 nM (amperometric) | 20 nmol L⁻¹ | 0.024 μA nmol⁻¹ cm⁻² |

Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) in Sensing

Electrochemical techniques are pivotal in characterizing the properties and sensing capabilities of this compound-based materials. researchgate.net Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are particularly powerful for studying redox processes and interfacial phenomena at the electrode surface, which are fundamental to the operation of electrochemical sensors. researchgate.netrsc.orgmdpi.com

In the context of sensing, thin films of silicon phthalocyanine derivatives are often employed as the active layer. rsc.orgsquarespace.com For instance, novel organic heterostructures composed of a bilayer of an axially substituted silicon phthalocyanine (R₂-SiPc) derivative and lutetium bis-phthalocyanine have been investigated for their ammonia (B1221849) sensing properties. squarespace.com The electrical characteristics and response to ammonia are strongly influenced by the nature of the axial substituent on the silicon phthalocyanine. squarespace.com

Cyclic Voltammetry (CV) is used to investigate the electrochemical properties of these materials, such as their redox potentials and reaction kinetics. rsc.orgnih.gov For example, CV studies on a MEEA-SiPc (2-[2-(2-methoxyethoxy)ethoxy]acetate substituted silicon phthalocyanine) film in a 0.1 M NaCl solution have been used to characterize its behavior as an n-type organic mixed ionic-electronic conductor (OMIEC). rsc.org The measurements, taken using the MEEA-SiPc film on an ITO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl reference electrode, reveal the ionic intake of the film at varying applied voltages. rsc.org

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the interfacial properties of the sensor, such as charge transfer resistance and capacitance. researchgate.netscience.govworldscientific.com In a study of a MEEA-SiPc film, EIS was performed in a 0.1 M NaCl solution to understand the contributions of double-layer capacitance and volumetric capacitance. rsc.org The data, fitted to an equivalent circuit, showed that as the applied voltage increased, the volumetric capacitance (C*) also increased, indicating ionic uptake by the film. rsc.org This technique is crucial for understanding the mechanism of sensor response and for optimizing sensor design. science.gov

The table below summarizes electrochemical data for a MEEA-SiPc film, demonstrating its properties as an organic mixed ionic-electronic conductor.

| Parameter | Value | Conditions |

| Volumetric Capacitance (C*) | 79.3 ± 8.6 F cm⁻³ | VDC > -0.7 V vs. Ag/AgCl in 0.1 M NaCl |

| HOMO Level | -5.4 eV | Determined by CV |

| LUMO Level | -3.8 eV | Determined by CV |

Data sourced from a study on a MEEA-SiPc based organic electrochemical transistor. rsc.org

Integration with Machine Learning for Enhanced Sensor Performance

The selectivity of chemical sensors based on phthalocyanine materials can be significantly enhanced through the integration of machine learning algorithms. dergipark.org.trresearchgate.net While a single phthalocyanine-based sensor might exhibit cross-reactivity to multiple analytes, an array of such sensors can generate a unique pattern of responses for each analyte. researchgate.net Machine learning models can then be trained to recognize these patterns and accurately classify the analytes. dergipark.org.tr

For example, the sensing properties of a cobalt phthalocyanine (CoPc) thin film for various volatile organic compound (VOC) vapors showed a lack of selectivity. dergipark.org.tr However, by using machine learning algorithms, the sensor's ability to discriminate between different VOCs was greatly improved. dergipark.org.tr In this study, the k-nearest neighbor (KNN) algorithm achieved a classification accuracy of 96.7% for six different VOCs at various concentrations. dergipark.org.tr

This approach transforms a poorly selective sensor into a highly efficient analytical tool. The process typically involves:

Exposing an array of phthalocyanine-based sensors to different analytes.

Collecting the sensor response data, which can be derived from techniques like cyclic voltammetry or impedance spectroscopy.

Using this data as features to train a machine learning classification algorithm.

Deploying the trained model to identify unknown analytes based on the sensor array's response.

The use of machine learning not only improves selectivity but can also enhance the sensitivity and stability of the sensing system. mdpi.com This is a rapidly developing area with the potential to create low-cost, robust, and highly discriminative electronic noses and tongues for applications in environmental monitoring, food quality control, and medical diagnostics. researchgate.netsemanticscholar.org

Supramolecular Assemblies and Functional Materials

The ability of this compound-derived molecules to form highly ordered structures through non-covalent interactions is central to their use in supramolecular chemistry. rsc.orgru.nl These interactions drive the self-assembly of individual molecules into functional architectures with applications in areas such as one-dimensional energy and charge transport. ru.nl The axial substitution possibilities on the silicon center of the phthalocyanine are particularly important for directing these assemblies. rsc.orgresearchgate.net

Self-Assembly Strategies for Ordered Architectures

The construction of well-defined nanostructures from silicon phthalocyanine building blocks is achieved through various self-assembly strategies. These strategies leverage the inherent properties of the molecules to spontaneously form organized arrangements.

Non-covalent interactions are the driving forces behind the self-assembly of silicon phthalocyanine derivatives. These interactions, although weaker than covalent bonds, collectively dictate the structure and stability of the resulting supramolecular assemblies. rsc.org Key non-covalent interactions include:

π-π Stacking: The large, aromatic macrocycle of the phthalocyanine molecule promotes strong π-π stacking interactions, leading to the formation of columnar structures. ru.nl These stacked arrangements are crucial for applications requiring charge transport.

Host-Guest Interactions: As detailed in the next section, specific recognition between host and guest molecules can drive the formation of complex architectures. ru.nlnih.gov

Electrostatic Interactions: In cases where the phthalocyanine derivatives or guest molecules are charged, electrostatic attraction or repulsion plays a significant role in the assembly process. rsc.org

The aggregation behavior of phthalocyanines is highly dependent on the solvent, concentration, and the nature of the substituents. researchgate.netru.nl For instance, crowned phthalocyanines exhibit aggregation in polar solvents, which can be influenced by the addition of metal salts that complex with the crown ether units. ru.nlru.nl

Template-directed synthesis is a powerful strategy for controlling the architecture of supramolecular assemblies. In this approach, a template molecule or surface guides the assembly of the phthalocyanine building blocks into a specific, predetermined structure. This method has been used to create nanostructured phthalocyanine thin films. rsc.orgdntb.gov.ua

For example, nanosphere templating has been employed to prepare three-dimensionally ordered macroporous copper phthalocyanine films. rsc.org While this example uses a copper phthalocyanine, the principle is applicable to silicon phthalocyanines functionalized with appropriate groups for interaction with the template. Another approach involves using multi-walled carbon nanotubes as templates for the in situ solid-phase synthesis of cobalt phthalocyanine assemblies. deepdyve.com

Furthermore, self-assembled monolayers (SAMs) of phthalocyanine derivatives on substrates like glass or silicon represent a form of template-directed assembly. Novel phthalocyanines bearing terminal trichlorosilyl (B107488) groups, which can be derived from this compound chemistry, react with surface hydroxyl groups to form robust, covalently bound monolayers. This technique allows for precise control over the orientation and packing of the phthalocyanine molecules on the surface, which is essential for the fabrication of devices like chemical sensors and photoconductors.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a cornerstone of supramolecular chemistry. ru.nlnih.gov In the context of silicon phthalocyanines, this is often manifested as host-guest chemistry, where the phthalocyanine derivative acts as a host for smaller guest molecules. researchgate.netrsc.org

Silicon phthalocyanines can be functionalized with recognition sites, such as cyclodextrins or crown ethers, to create sophisticated host molecules. ru.nlnih.gov For example, a silicon(IV) phthalocyanine axially conjugated with two permethylated β-cyclodextrin units can form a stable 1:1 host-guest complex with a tetrasulfonated porphyrin. nih.gov This specific interaction allows for the assembly of a mixed phthalocyanine-porphyrin array in an aqueous medium. nih.gov

Similarly, phthalocyanines functionalized with crown ether rings can act as hosts for metal cations. ru.nlrsc.org The binding of cations is selective, depending on the match between the cation diameter and the crown ether cavity size. ru.nl This host-guest interaction can also be used to control the aggregation state of the phthalocyanine hosts. ru.nl

The table below provides examples of host-guest systems based on functionalized phthalocyanines.

| Host Molecule | Guest Molecule | Key Interaction | Application/Feature |

| Silicon(IV) phthalocyanine-bis(β-cyclodextrin) | Tetrasulfonated porphyrin | Inclusion of porphyrin in cyclodextrin (B1172386) cavity | Light-harvesting system nih.gov |

| Copper phthalocyanine-tetrakis(18-crown-6) | Potassium ions (K⁺) | Cation-crown ether binding | Induces aggregation of host molecules ru.nl |